molecular formula C2H4ClIO2 B8254744 ICl AcOH

ICl AcOH

Cat. No.: B8254744
M. Wt: 222.41 g/mol
InChI Key: DQAXFLUHYIOXJB-UHFFFAOYSA-N
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Description

Iodine monochloride in acetic acid is a chemical compound that combines iodine monochloride with acetic acid. Iodine monochloride is a red-brown compound that is commonly used as a reagent in organic synthesis. Acetic acid, a colorless liquid with a pungent smell, is widely used as a solvent and reagent in chemical reactions. The combination of these two compounds creates a versatile reagent that is used in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodine monochloride in acetic acid can be prepared by dissolving iodine monochloride in acetic acid. The reaction typically involves the direct mixing of iodine and chlorine gases in the presence of acetic acid. The reaction is exothermic and should be carried out under controlled conditions to prevent any hazardous situations.

Industrial Production Methods

In industrial settings, iodine monochloride is produced by passing chlorine gas over iodine crystals. The resulting iodine monochloride is then dissolved in acetic acid to create the desired reagent. This method allows for the large-scale production of iodine monochloride in acetic acid, which is essential for its use in various industrial applications.

Chemical Reactions Analysis

Types of Reactions

Iodine monochloride in acetic acid undergoes several types of chemical reactions, including:

    Halogenation: It is commonly used for the halogenation of organic compounds, particularly the iodination of aromatic compounds.

    Oxidation: It can act as an oxidizing agent in certain chemical reactions.

    Substitution: It participates in substitution reactions, where it replaces a hydrogen atom in an organic molecule with an iodine atom.

Common Reagents and Conditions

    Halogenation: Iodine monochloride in acetic acid is used with aromatic compounds under mild conditions to achieve selective iodination.

    Oxidation: It is used in combination with other oxidizing agents to facilitate the oxidation of organic substrates.

    Substitution: The reagent is used in the presence of a suitable catalyst to promote substitution reactions.

Major Products Formed

    Iodinated Aromatic Compounds: These are the primary products formed during the halogenation reactions.

    Oxidized Organic Compounds: These are formed during oxidation reactions.

    Substituted Organic Compounds: These are the products of substitution reactions.

Scientific Research Applications

Iodine monochloride in acetic acid has several scientific research applications, including:

    Organic Synthesis: It is widely used as a reagent for the iodination of aromatic compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: It is used as a catalyst in various chemical reactions, including the synthesis of complex organic molecules.

    Analytical Chemistry: It is used in analytical chemistry for the detection and quantification of certain organic compounds.

    Biological Research: It is used in biological research to study the effects of iodination on biological molecules.

Mechanism of Action

The mechanism of action of iodine monochloride in acetic acid involves the generation of electrophilic iodine species. These electrophilic species can react with nucleophilic sites on organic molecules, leading to the formation of iodinated products. The acetic acid acts as a solvent and stabilizes the reactive intermediates, facilitating the reaction process.

Comparison with Similar Compounds

Similar Compounds

    Bromine Monochloride in Acetic Acid: Similar to iodine monochloride, bromine monochloride is used for halogenation reactions but is less selective.

    Chlorine Monochloride in Acetic Acid: This compound is also used for halogenation but is more reactive and less selective compared to iodine monochloride.

    N-Iodosuccinimide in Acetic Acid: This reagent is used for selective iodination but is less commonly used compared to iodine monochloride.

Uniqueness

Iodine monochloride in acetic acid is unique due to its high selectivity and mild reaction conditions. It allows for the selective iodination of aromatic compounds without the need for harsh reaction conditions or catalysts. This makes it a valuable reagent in organic synthesis and industrial applications.

Properties

InChI

InChI=1S/C2H4O2.ClI/c1-2(3)4;1-2/h1H3,(H,3,4);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAXFLUHYIOXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.ClI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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